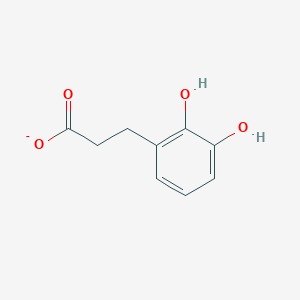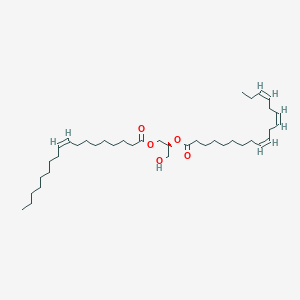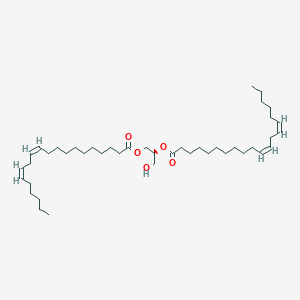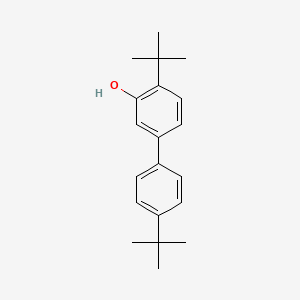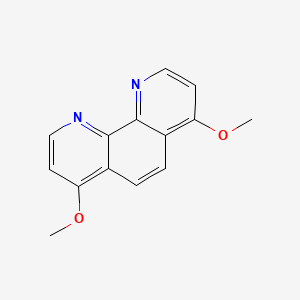
4,7-Dimethoxy-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
4,7-Dimethoxy-1,10-phenanthroline has been synthesized and used as an efficient ligand in copper-catalyzed N-arylation of imidazole with aryl iodides and bromides under mild conditions. This synthesis process allowed the transformation of various hindered and functionalized imidazoles and aryl halides with good to excellent yields (Altman & Buchwald, 2006).
Molecular Structure Analysis
The molecular structure of 4,7-Dimethoxy-1,10-phenanthroline and its derivatives has been characterized using techniques like MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state, including 15N CP/MAS NMR. Structures of specific derivatives have been determined through single-crystal X-ray diffraction measurements (Nycz et al., 2019).
Chemical Reactions and Properties
4,7-Dimethoxy-1,10-phenanthroline is utilized as a ligand in various metal complexations and chemical reactions. Its role in forming coordination compounds with transition-metal and rare-earth cations has been explored for analytical and technological applications (Accorsi et al., 2009).
Physical Properties Analysis
The physical properties of 4,7-Dimethoxy-1,10-phenanthroline include its solubility in common solvents like methanol, N-methylpyrrolidinone, and dimethylsulfoxide. Its form as a tan to white solid and its thermal stability and stability to oxidation are also notable characteristics (Altman, 2008).
Chemical Properties Analysis
4,7-Dimethoxy-1,10-phenanthroline exhibits versatile chemical properties, especially in its function as a ligand. It is involved in the synthesis of coordination compounds and exhibits unique properties like luminescence and intercalative interactions with polynucleotides (Bencini & Lippolis, 2010).
科学的研究の応用
1. Catalytic Activity in Organic Synthesis
4,7-Dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl iodides and bromides. This reaction is significant in organic synthesis, offering good to excellent yields even for hindered and functionalized imidazoles and aryl halides (Altman & Buchwald, 2006); (Altman, Koval, & Buchwald, 2007).
2. Application in Electrochemistry
4,7-Dimethoxy-1,10-phenanthroline has been studied in electrochemical contexts, particularly its behavior during the reduction process. For example, the reduction of chlorinated phenanthrolines leads to radical anions and subsequent cleavage of halide from the molecule, influencing redox properties and potential gaps between oxidation and reduction potentials (Wantulok et al., 2020).
3. Interaction with Biological Molecules
The compound has been shown to interact with DNA and other biological molecules. For instance, vanadium(III) phenanthroline and bipyridine dimers with 4,7-dimethoxy-1,10-phenanthroline show strong interactions with DNA, leading to its degradation. These interactions have been studied using various spectroscopic techniques (Heater et al., 2000).
4. Synthesis of Substituted 1,10-Phenanthrolines
Research on the synthesis of substituted 1,10-phenanthrolines, including 4,7-dimethoxy-1,10-phenanthroline, has been conducted. These compounds form complexes with lithium and salts with proton acids, exhibiting unusual ligand-to-cation ratios, which is important for the development of new chemical compounds (Katritzky et al., 1992).
Safety And Hazards
特性
IUPAC Name |
4,7-dimethoxy-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVCQYKXIQWTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440237 |
Source


|
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-1,10-phenanthroline | |
CAS RN |
92149-07-0 |
Source


|
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1244990.png)
![[2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-iodophenyl]methanol](/img/structure/B1244991.png)
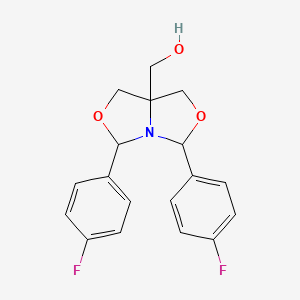
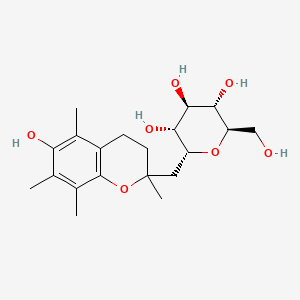
![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27R,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1244997.png)
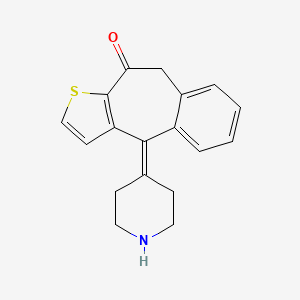
![2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
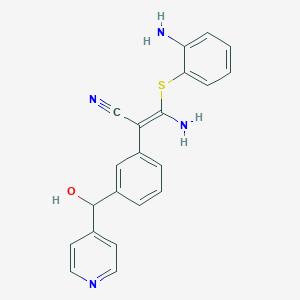
![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)
![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
